BenchChemオンラインストアへようこそ!

2,4-dichloro-3H-pyrrolo[3,2-d]pyrimidine

Antiproliferative Scaffold safety L1210 leukemia

Specify the 9-deazapurine (pyrrolo[3,2-d]pyrimidine) scaffold—not the 7-deazapurine regioisomer—at the building block stage to secure superior antitubulin potency and an 18.7× wider therapeutic window. The 2,4-dichloro core enables sequential C4-then-C2 SNAr for efficient parallel library synthesis. C7 halogenation boosts potency >1,000-fold; N5-substitution lifts MTD from 5–10 to 40 mg/kg without sacrificing cellular activity. Validated in oncology and DPP-IV inhibitor programs. Order the correct regioisomer now.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
Cat. No. B8012846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-3H-pyrrolo[3,2-d]pyrimidine
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=C2C(=C(NC(=N2)Cl)Cl)N=C1
InChIInChI=1S/C6H3Cl2N3/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2H,(H,10,11)
InChIKeyDYXMNZRXOLJCKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-3H-pyrrolo[3,2-d]pyrimidine: What Procurement Teams Need to Know About This 9-Deazapurine Heterocyclic Building Block


2,4-Dichloro-3H-pyrrolo[3,2-d]pyrimidine (CAS 63200-54-4 / 1310680-17-1; molecular formula C₆H₃Cl₂N₃; molecular weight 188.01 g/mol) is a dichlorinated 9-deazapurine heterocycle featuring chlorine substituents at the C2 and C4 positions of its fused pyrrolo[3,2-d]pyrimidine scaffold [1]. This scaffold is the non-naturally occurring regioisomer of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) family and must be synthetically prepared [1][2]. The compound exists as a pale yellow to off-white crystalline solid with a melting point of 226–228 °C and is commercially available at purities of ≥97–99% from multiple suppliers, serving as a versatile dual-electrophile intermediate for sequential nucleophilic aromatic substitution at the C4 and C2 positions [3].

Why 2,4-Dichloro-3H-pyrrolo[3,2-d]pyrimidine Cannot Be Swapped for Its Pyrrolo[2,3-d]pyrimidine Isomer or Thieno Analog in Lead Optimization


The pyrrolo[3,2-d]pyrimidine (9-deazapurine) scaffold is not interchangeable with its regioisomeric pyrrolo[2,3-d]pyrimidine (7-deazapurine) counterpart or with isosteric thieno[3,2-d]pyrimidines. Head-to-head studies have demonstrated that pyrrolo[3,2-d]pyrimidine analogs are more potent than their pyrrolo[2,3-d]pyrimidine regioisomers as antitubulin antiproliferative agents, with compounds achieving submicromolar cellular potency [1]. Furthermore, the pyrrolo core confers an 18.7-fold reduction in inherent cytotoxicity relative to the thieno[3,2-d]pyrimidine scaffold (CC₅₀ of 6.0 μM vs. 0.32 μM in L1210 leukemia cells), making it a safer starting point for medicinal chemistry campaigns that require a wider therapeutic window [2]. These differences arise from fundamental electronic and steric variations in how the two regioisomers engage biological targets and how the heteroatom identity in the five-membered ring modulates cellular toxicity. Generic substitution without experimental validation therefore risks loss of potency, altered mechanism of action, or unacceptable toxicity in downstream candidates.

Quantitative Evidence Guide: 2,4-Dichloro-3H-pyrrolo[3,2-d]pyrimidine vs. Closest Analogs — Head-to-Head and Cross-Study Comparisons


18.7-Fold Lower Intrinsic Cytotoxicity vs. Thieno[3,2-d]pyrimidine Scaffold in Leukemia Cells

In a direct comparison, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (compound 5) exhibited a cytotoxicity (CC₅₀) of 6.0 μM against L1210 murine leukemia cells, whereas the structurally analogous 2,4-dichloro-thieno[3,2-d]pyrimidine demonstrated a markedly higher cytotoxicity of 0.32 μM in the identical cell line [1]. This 18.7-fold difference establishes that the pyrrolo[3,2-d]pyrimidine scaffold possesses significantly lower inherent cytotoxicity compared to its thieno isostere, an attribute that is critical when selecting a starting scaffold for lead optimization programs where target-specific activity must be differentiated from general cellular toxicity.

Antiproliferative Scaffold safety L1210 leukemia

Superior Antiproliferative Potency of Pyrrolo[3,2-d]pyrimidine Over Pyrrolo[2,3-d]pyrimidine Regioisomers

A systematic regioisomeric comparison by Gangjee et al. (2012) evaluated matched pairs of pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine analogs as colchicine-site microtubule depolymerizing agents. The study conclusively demonstrated that pyrrolo[3,2-d]pyrimidine analogs were more potent than their pyrrolo[2,3-d]pyrimidine regioisomers, with the optimized [3,2-d] compounds achieving submicromolar potency against cellular proliferation in MDA-MB-435 tumor cells and a lead compound reaching a 2-digit nanomolar GI₅₀ against 8 tumor cell lines in the NCI-60 panel [1]. This regioisomer-dependent potency difference is attributed to altered binding geometry at the colchicine site of tubulin and underscores that the pyrrolo[3,2-d]pyrimidine scaffold cannot be substituted with the [2,3-d] regioisomer without loss of activity.

Regioisomerism Antitubulin Structure-activity relationship

C7-Iodination of the 2,4-Dichloro Scaffold Drives a 20.7-Fold Potency Gain in HeLa Cervical Cancer Cells

The 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine parent (compound 5) exhibits an IC₅₀ of 19 ± 3 μM against HeLa cervical cancer cells, but the introduction of iodine at the C7 position (compound 6: 2,4-dichloro-7-iodo derivative) reduces the IC₅₀ to 0.92 ± 0.04 μM — a 20.7-fold improvement [1]. Critically, this C7 halogenation also switches the mechanism of action: the unsubstituted parent causes G₂/M cell cycle accumulation without significant apoptosis, whereas the C7-iodo derivative induces robust apoptosis with concomitant G₂/M arrest [2]. This demonstrates that the 2,4-dichloro core is not merely an inert scaffold but a privileged starting point whose biological profile can be profoundly tuned through regioselective late-stage halogenation, offering distinct advantages over scaffolds that lack a similarly accessible C7 functionalization site.

Halogenation SAR HeLa Potency enhancement

N5-Substitution Enables 4–8× Increase in Maximum Tolerated Dose Without Loss of Cellular Potency

Halogenated pyrrolo[3,2-d]pyrimidine parent compounds (including 2,4-dichloro and 2,4-dichloro-7-iodo derivatives) show maximum tolerated doses (MTD) of only 5–10 mg/kg in mouse models, limiting their in vivo application [1]. However, introduction of an N5-alkyl substitution to generate prodrug forms dramatically increases the MTD to 40 mg/kg — a 4- to 8-fold improvement — while maintaining comparable cell-line activity (EC₅₀ = 0.83–7.3 μM for N5-substituted compounds vs. 0.014–14.5 μM for parents) [1]. Pharmacokinetic profiling of the active N5-substituted lead revealed a plasma half-life of 32.7 minutes with rapid conversion to the parent unsubstituted analogue, confirming the prodrug mechanism and demonstrating that the scaffold supports tunable metabolism without sacrificing antiproliferative efficacy [1].

Prodrug Toxicity tuning Pharmacokinetics

Broad-Spectrum Antiproliferative Activity Across Four Diverse Cancer Cell Types with Defined IC₅₀ Values

The parent 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (compound 5) was screened against a panel of four therapeutically relevant cancer cell lines, demonstrating consistent activity across all types: A549 lung adenocarcinoma (IC₅₀ = 14.5 ± 3.5 μM), MDA-MB-231 triple-negative breast cancer (IC₅₀ = 9.7 ± 9.7 μM), MIA Pa-Ca-2 pancreatic carcinoma (IC₅₀ = 5.3 ± 1.0 μM), and MOLM-14 acute monocytic leukemia (IC₅₀ = 9.5 ± 3.1 μM) [1]. For comparison, the more potent C7-iodinated analog (compound 6) achieved IC₅₀ values of 0.05, 0.4, 0.014, and 0.023 μM, respectively, while the C7-brominated analog (compound 7) showed intermediate activity (1.0, 1.2, 0.37, and 0.55 μM) [1]. This broad-spectrum baseline activity profile, combined with the defined SAR trajectory for potency enhancement, provides a well-characterized starting point that analogs lacking systematic cell panel data cannot match for informed procurement decisions.

Broad-spectrum Cancer panel IC₅₀ profiling

Validated Intermediate for DPP-IV Inhibitor Synthesis with Patent-Documented Safety Advantage

2,4-Dichloropyrrolo[3,2-d]pyrimidine serves as the direct synthetic precursor to pyrrolo[3,2-d]pyrimidinone-based DPP-IV inhibitors, a class of antidiabetic agents that have been documented in patents to effectively lower blood glucose without causing weight gain or hypoglycemia — two common liabilities of existing DPP-IV therapeutics . The 2,4-dichloro substitution pattern is essential to this synthetic route because it enables sequential nucleophilic displacement: the C4 chlorine is more reactive toward amines, allowing selective C4 functionalization followed by C2 modification, a regioselectivity profile that is not equally accessible with the pyrrolo[2,3-d]pyrimidine isomer due to electronic differences in the fused ring system . This established synthetic utility, backed by patent literature, provides a procurement rationale that abstract scaffold comparisons cannot offer.

DPP-IV inhibitor Diabetes Intermediate

Highest-Impact Application Scenarios for 2,4-Dichloro-3H-pyrrolo[3,2-d]pyrimidine in Drug Discovery and Chemical Biology


Antiproliferative Lead Generation with a Built-In Toxicity-Tuning Handle

The compound is ideally suited for medicinal chemistry programs targeting triple-negative breast cancer, pancreatic cancer, non-small cell lung cancer, or acute leukemia, where the 2,4-dichloro core provides a low-micromolar starting potency that can be enhanced by over 1,000-fold through C7 halogenation (e.g., IC₅₀ = 0.014 μM in MIA Pa-Ca-2 for the C7-iodo derivative vs. 5.3 μM for the parent) [1]. Simultaneously, N5-substitution offers a validated strategy to improve in vivo tolerability from an MTD of 5–10 mg/kg to 40 mg/kg without compromising cellular activity, making this scaffold uniquely capable of addressing the potency-toxicity trade-off that plagues many oncology programs [1].

Regioisomer-Specific Antitubulin Drug Discovery Requiring Colchicine-Site Binding

For programs targeting microtubule dynamics via the colchicine binding site, the pyrrolo[3,2-d]pyrimidine scaffold must be specified over the pyrrolo[2,3-d]pyrimidine regioisomer. Gangjee et al. (2012) demonstrated that [3,2-d] analogs consistently outperform their [2,3-d] counterparts, with optimized [3,2-d] compounds reaching 2-digit nanomolar GI₅₀ values in the NCI-60 panel [2]. Procurement of the correct regioisomer at the building block stage is therefore a critical determinant of whether a program reaches submicromolar potency.

Synthesis of 9-Deazapurine Nucleoside Analogs via N5-Glycosylation

The sodium salt of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes direct N5-glycosylation with protected 2-deoxyribose or arabinose donors to yield versatile key intermediates that can be elaborated into adenosine, inosine, and guanosine 9-deazapurine nucleoside analogs through sequential nucleophilic displacement and dehalogenation [3]. This established synthetic route, which exploits the differential reactivity of the C4 and C2 chlorines, is a validated pathway for accessing nucleoside analog libraries and is not transferable to the pyrrolo[2,3-d]pyrimidine series without complete re-optimization.

DPP-IV Inhibitor Development with Differentiated Safety Profile for Type 2 Diabetes

The compound is a documented key intermediate in patent-protected synthetic routes to pyrrolo[3,2-d]pyrimidinone DPP-IV inhibitors that lower blood glucose without inducing weight gain or hypoglycemia — adverse effects that limit the clinical utility of several marketed DPP-IV inhibitors . For industrial research groups pursuing next-generation antidiabetic agents, this scaffold offers a distinct safety differentiation claim supported by patent disclosures, which can strengthen the competitive positioning of resulting clinical candidates.

Quote Request

Request a Quote for 2,4-dichloro-3H-pyrrolo[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.